H-HomoArg-OH.HCl

Nitric Oxide Synthase Enzyme Kinetics Cardiovascular Research

Researchers quantifying tissue-nonspecific ALP (TNALP) in serum or developing trypsin-stable peptides need a selective tool. H-HomoArg-OH.HCl (CAS 1483-01-8) delivers: • Organ-selective ALP inhibition-blocks bone/liver isoforms, spares placental/intestinal (Ki₀.₅ 13 mM, intestinal). • Trypsin-resistant peptide synthesis-homoarginine substitution confers quantitative proteolytic resistance vs. Arg/Lys. • NOS mechanistic probe-suboptimal substrate enabling Nω-hydroxy-homo-L-arginine intermediate isolation. HCl salt, ≥98% purity, 50 mg/mL aqueous solubility.

Molecular Formula C7H17ClN4O2
Molecular Weight 224.69 g/mol
CAS No. 1483-01-8
Cat. No. B555027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-HomoArg-OH.HCl
CAS1483-01-8
SynonymsL-Homoargininehydrochloride; 1483-01-8; (S)-2-Amino-6-guanidinohexanoicacidhydrochloride; L(+)-Homoargininehydrochloride; L-HOMOARGININEHCL; MFCD00012622; SBB067122; L-(+)-Homoargininehydrochloride; H-HomoArg-OH.HCl; PubChem23755; AC1MC3WI; H-L-HOARG-OHHCL; homo-L-argininehydrochloride; KSC491O4N; H1007_SIGMA; SCHEMBL7101494; Jsp002780; CTK3J1746; MolPort-003-936-110; N6-(aminoiminomethyl)-L-Lysine; EBD15013; AN-248; ANW-21129; AKOS015924239; AM82551
Molecular FormulaC7H17ClN4O2
Molecular Weight224.69 g/mol
Structural Identifiers
SMILESC(CCN=C(N)N)CC(C(=O)O)N.Cl
InChIInChI=1S/C7H16N4O2.ClH/c8-5(6(12)13)3-1-2-4-11-7(9)10;/h5H,1-4,8H2,(H,12,13)(H4,9,10,11);1H/t5-;/m0./s1
InChIKeyYMKBVNVCKUYUDM-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-HomoArg-OH.HCl: Precision Arginine Analog


H-HomoArg-OH.HCl, also known as L-Homoarginine hydrochloride, is a non-proteinogenic, guanidino amino acid analog of L-arginine, distinguished by an extended side chain with one additional methylene (-CH2-) group [1]. This structural modification imparts specific, quantifiable differences in its interaction with key enzymes, including nitric oxide synthases (NOS), alkaline phosphatases (ALP), and trypsin-like proteases . Presented as a hydrochloride salt for enhanced stability and aqueous solubility (50 mg/mL in water), it serves as a precise biochemical probe rather than a mere substitute for common basic amino acids .

Isoenzyme-specific ALP inhibition studies
NOS catalytic mechanism investigation
Trypsin-resistant peptide design
Cationic transporter affinity profiling
Provided as HCl salt for enhanced solubility

H-HomoArg-OH.HCl Functional Uniqueness


The critical differentiation of H-HomoArg-OH.HCl stems from its extended carbon backbone, which prevents its direct interchangeability with L-arginine or L-lysine in key research applications. This structural nuance leads to drastically altered enzyme kinetics, substrate affinity, and inhibitor specificity. For instance, it acts as a weak substrate for nitric oxide synthase (NOS) with reduced catalytic efficiency compared to L-arginine [1], yet it is a potent and organ-specific inhibitor of alkaline phosphatases, a property not shared by its shorter-chain analogs . Furthermore, its incorporation into peptides confers resistance to trypsin digestion, a characteristic that is impossible to achieve with L-arginine or L-lysine . Substituting H-HomoArg-OH.HCl with a generic basic amino acid would fundamentally change experimental outcomes, leading to erroneous conclusions in enzyme kinetics, transport studies, and structural biology research.

Basic amino acid replacement
L-arginine or L-lysine may not replicate enzyme kinetic profiles; substrate affinity and inhibition can shift.
Proteolytic stability mismatch
Peptides with generic basic residues lack trypsin resistance, potentially altering degradation rate and activity.
Isoenzyme selectivity loss
Generic amino acids do not offer tissue-nonspecific ALP inhibition, limiting differentiation of isoenzyme activities.

H-HomoArg-OH.HCl Quantitative Evidence


Reduced NOS Catalytic Efficiency vs. L-Arginine

H-HomoArg-OH.HCl acts as a weak substrate for both neuronal (NOS I) and macrophage (NOS II) nitric oxide synthases, with a marked decrease in catalytic efficiency relative to the primary substrate L-arginine. This difference allows for the study of NOS mechanisms under non-optimal substrate conditions [1].

NOS Catalytic Efficiency
Head-to-head
kcat/Km decreased
Reported lower NOS catalytic efficiency vs. L-arginine
20- & 10-fold kcat/Km drop for NOS I & II (Arg vs. homo-NOHA)
Nitric Oxide Synthase Enzyme Kinetics Cardiovascular Research

Isoform-Specific ALP Inhibition

H-HomoArg-OH.HCl is a potent, organ-specific inhibitor of human bone and liver alkaline phosphatases (tissue-nonspecific ALP), while it does not inhibit placental or intestinal isoenzymes. This selectivity contrasts with L-arginine, which does not function as an ALP inhibitor . The inhibition of intestinal ALP is much weaker, with a measured Ki0.5 of 13 mM [1].

ALP Isoenzyme Inhibition
Head-to-head
Ki0.5 = 13 mM (intestinal)
Isoform-selective bone/liver ALP inhibitor
Weak inhibition of intestinal ALP; L-arginine inactive
Alkaline Phosphatase Isoenzyme Inhibition Bone/Liver Research

Higher Affinity for Dibasic Transporter

In the larval midgut of the silkworm (Bombyx mori), a model for studying dibasic amino acid transport, the substrate affinity rank for a specific transport system is: homoarginine > arginine. This indicates a higher binding affinity for the transporter compared to its natural analog [1].

Transporter Affinity
Head-to-head
Affinity: homoarginine > arginine
Reported higher rank in dibasic transporter assay
Silkworm BBMV model system
Amino Acid Transport Membrane Biology Pharmacokinetics

Enhanced Trypsin Resistance in Peptides

The substitution of an arginine or lysine residue with homoarginine in a peptide sequence renders it resistant to proteolysis by trypsin . A direct study on antimicrobial peptides demonstrated that replacing arginine with homoarginine in a peptide (PLR10 to PLHR10) conferred significant resistance to trypsin degradation, preserving biological activity [1].

Trypsin Resistance
Head-to-head
Activity retained after trypsin
Arg→homo-Arg substitution reduces proteolysis
Antimicrobial peptide model; Arg analog degraded
Peptide Engineering Protease Resistance Drug Discovery

High Aqueous Solubility (HCl Salt)

The hydrochloride (HCl) salt form of L-homoarginine provides high aqueous solubility, a critical parameter for reliable in vitro assays. This form is soluble in water at 50 mg/mL, creating a clear to slightly hazy, faintly yellow solution [1].

Aqueous Solubility
Supporting evidence
50 mg/mL in H2O
HCl salt enhances solubility for assay preparation
Clear to slightly hazy solution
Formulation In Vitro Assay Compound Handling

Metabolic Conversion to L-Lysine

H-HomoArg-OH.HCl is a precursor to L-lysine via the action of the enzyme arginase. This metabolic pathway has been quantified in humans, where a 4-week oral supplementation of 125 mg/day of L-homoarginine resulted in an approximately 8% increase in plasma L-lysine concentration [1].

Metabolism to Lysine
Cross-study comparable
~8% ↑ plasma L-lysine
Reported arginase-dependent conversion in human study
125 mg/day oral, 4-week supplementation (P=0.008)
Metabolism Cardiovascular Biomarker In Vivo Study

H-HomoArg-OH.HCl Validated Applications


Alkaline Phosphatase Isoenzyme Profiling

H-HomoArg-OH.HCl is the reagent of choice for selectively inhibiting bone and liver alkaline phosphatases (tissue-nonspecific ALP) while leaving placental and intestinal isoforms unaffected . This is a direct application of its isoform-specific inhibition profile (Ki0.5 of 13 mM for intestinal ALP) [1]. Researchers can add this compound to an enzymatic assay to quantify the contribution of the bone/liver isoform to total ALP activity in a complex biological fluid like serum, a task impossible with non-selective inhibitors or generic amino acids.

Trypsin-Resistant Peptide Engineering

For peptide-based drug discovery, H-HomoArg-OH.HCl is a critical building block for enhancing stability. Its incorporation in place of arginine or lysine confers quantitative resistance to proteolytic degradation by trypsin, a major digestive enzyme . This has been demonstrated in antimicrobial peptides, where the modified analog retains significantly more activity after trypsin exposure [2]. This strategy is directly applicable to the development of orally available peptide drugs or creating stable peptide-based research reagents.

Nitric Oxide Synthase Mechanism Studies

H-HomoArg-OH.HCl serves as a precise tool for dissecting the multi-step catalytic cycle of nitric oxide synthases. Its use as a suboptimal substrate results in a quantifiably lower catalytic efficiency (kcat/Km) and leads to the accumulation of the reaction intermediate Nω-hydroxy-homo-L-arginine (homo-NOHA) [3]. This allows for the isolation and study of the first (N-hydroxylation) step of the reaction, providing mechanistic insights that cannot be obtained using the native, rapidly metabolized substrate L-arginine.

Cationic Transporter Specificity Profiling

This compound is a preferred substrate for characterizing the System y+ cationic amino acid transporter. In certain models, its extended side chain confers a higher apparent affinity than the native substrate, L-arginine [4]. This property enables detailed competition assays and kinetic studies to map the structural requirements of the transporter's binding pocket, providing a clearer picture of cellular uptake mechanisms for basic amino acids and related drug molecules.

Application
Selection Property
Validation Focus
ALP Isoenzyme Profiling
Isoform-selective inhibition profile
Bone/liver vs. placental/intestinal ALP activity
Trypsin-Resistant Peptides
Incorporation confers proteolytic stability
Trypsin digestion assay; retained peptide activity
NOS Mechanism Studies
Suboptimal substrate kinetics for NOS
Intermediate (homo-NOHA) accumulation; N-hydroxylation step
Cationic Transporter Profiling
High-affinity substrate for System y+
Competitive uptake vs. L-arginine; binding site mapping

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36 linked technical documents
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